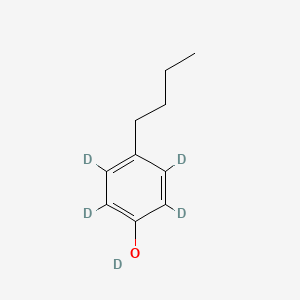
4-Butylphenol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butylphenol-d5 is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, making it useful in various scientific applications. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable for research in fields such as chemistry, biology, and medicine.
準備方法
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and can be tailored to introduce deuterium atoms selectively.
Industrial production methods may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to high yields and purity of the final product.
化学反応の分析
4-Butylphenol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The deuterium atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Butylphenol-d5 has several scientific research applications:
Chemistry: It is used as a tracer in reaction mechanisms to study the kinetic isotope effect, which helps in understanding reaction pathways and intermediates.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterated compounds are explored for their potential in drug development, as deuterium can alter the metabolic stability and pharmacokinetics of drugs.
Industry: It is used in the development of advanced materials and as a standard in analytical techniques like mass spectrometry.
作用機序
The mechanism by which 4-Butylphenol-d5 exerts its effects is primarily through the kinetic isotope effect. Deuterium atoms have a higher bond dissociation energy compared to hydrogen, which can slow down reaction rates and alter reaction pathways. This property is exploited in various applications to study reaction mechanisms and improve the stability of compounds.
類似化合物との比較
Similar compounds include other deuterated benzene derivatives such as:
- 1-Butyl-2,3,5,6-tetradeuterio-4-hydroxybenzene
- 1-Butyl-2,3,5,6-tetradeuterio-4-methoxybenzene
Compared to these compounds, 4-Butylphenol-d5 is unique due to the presence of the deuteriooxy group, which can influence its reactivity and applications. The deuterium atoms provide enhanced stability and different kinetic properties, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYZDBDROVLTJU-QBYFNKCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
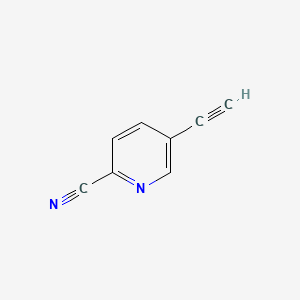
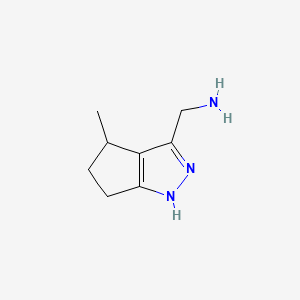
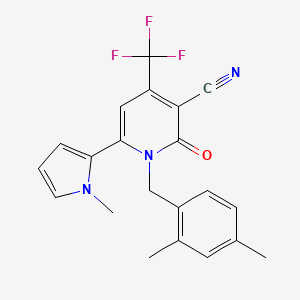
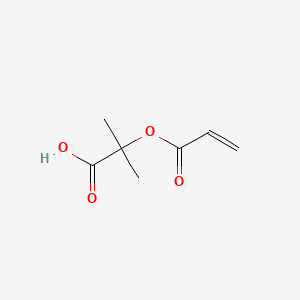
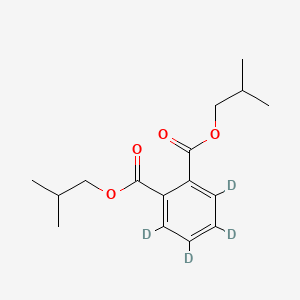
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)
![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)

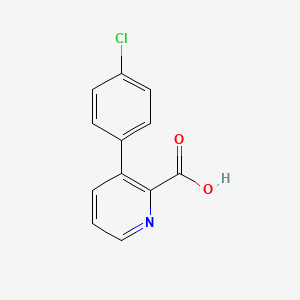
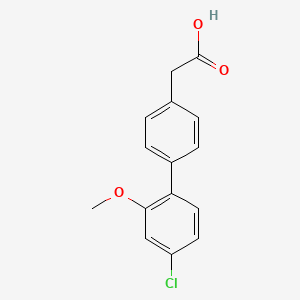
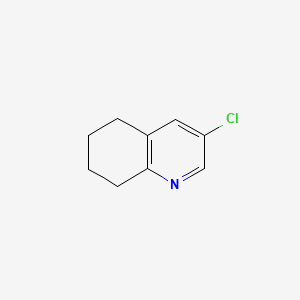
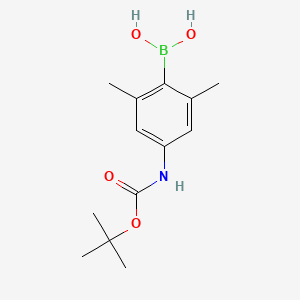
![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)

